Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane
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Overview
Description
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane typically involves the reaction of 3,5-dimethyl-1H-pyrazole with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane has several scientific research applications:
Mechanism of Action
The mechanism by which Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane exerts its effects is primarily through its interaction with metal ions. The pyrazole moieties can coordinate with metal centers, influencing the electronic properties and reactivity of the metal complexes formed . This coordination can activate the metal center for various catalytic processes, including oxidation and reduction reactions. The trimethylsilyl group can also play a role in stabilizing the compound and enhancing its solubility in organic solvents.
Comparison with Similar Compounds
Trimethylsilylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane can be compared with other similar compounds such as:
Bis(pyrazolyl)methane: Lacks the trimethylsilyl group, which can affect its reactivity and solubility.
Trimethylsilylpyrazole: Contains only one pyrazole moiety, leading to different coordination and reactivity properties.
3,5-Dimethylpyrazole: A simpler structure with different applications and reactivity compared to the bis(pyrazole) derivative.
The uniqueness of this compound lies in its ability to form stable complexes with metals while maintaining good solubility and stability due to the presence of the trimethylsilyl group.
Properties
CAS No. |
479078-11-0 |
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Molecular Formula |
C14H24N4Si |
Molecular Weight |
276.45 g/mol |
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C14H24N4Si/c1-10-8-12(3)17(15-10)14(19(5,6)7)18-13(4)9-11(2)16-18/h8-9,14H,1-7H3 |
InChI Key |
AGLHVRZSXUBZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(N2C(=CC(=N2)C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
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